molecular formula C10H13N3 B15204822 6-(1-Aminoethyl)-1-methyl-1H-indazole

6-(1-Aminoethyl)-1-methyl-1H-indazole

Cat. No.: B15204822
M. Wt: 175.23 g/mol
InChI Key: XGALVTPNDQHOPD-UHFFFAOYSA-N
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Description

6-(1-Aminoethyl)-1-methyl-1H-indazole is a chemical compound that belongs to the class of indazoles. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound features an aminoethyl group attached to the sixth position of the indazole ring and a methyl group at the first position. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Aminoethyl)-1-methyl-1H-indazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-methyl-1H-indazole with an aminoethylating agent such as 2-chloroethylamine hydrochloride in the presence of a base like sodium hydroxide can yield the desired compound. The reaction typically requires heating and may be carried out in a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(1-Aminoethyl)-1-methyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The indazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitro-substituted indazoles.

Scientific Research Applications

6-(1-Aminoethyl)-1-methyl-1H-indazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-(1-Aminoethyl)-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The aminoethyl group can also interact with neurotransmitter receptors, potentially affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indazole: Lacks the aminoethyl group, resulting in different chemical and biological properties.

    6-(1-Hydroxyethyl)-1-methyl-1H-indazole:

    6-(1-Aminoethyl)-1H-indazole: Lacks the methyl group at the first position, affecting its overall stability and reactivity.

Uniqueness

6-(1-Aminoethyl)-1-methyl-1H-indazole is unique due to the presence of both the aminoethyl and methyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

1-(1-methylindazol-6-yl)ethanamine

InChI

InChI=1S/C10H13N3/c1-7(11)8-3-4-9-6-12-13(2)10(9)5-8/h3-7H,11H2,1-2H3

InChI Key

XGALVTPNDQHOPD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C=NN2C)N

Origin of Product

United States

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